molecular formula C45H32Si B11956459 Phenyltris(9-fluorenyl)silane

Phenyltris(9-fluorenyl)silane

Cat. No.: B11956459
M. Wt: 600.8 g/mol
InChI Key: SKCTVXLYAAXNRZ-UHFFFAOYSA-N
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Description

Phenyltris(9-fluorenyl)silane is a unique organosilicon compound with the molecular formula C45H32Si It is characterized by the presence of a silicon atom bonded to three 9-fluorenyl groups and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyltris(9-fluorenyl)silane can be synthesized through a multi-step process involving the reaction of 9-fluorenyl lithium with phenyltrichlorosilane. The general reaction scheme is as follows:

    Formation of 9-fluorenyl lithium: This is achieved by reacting 9-fluorenyl bromide with lithium metal in anhydrous ether.

    Reaction with phenyltrichlorosilane: The 9-fluorenyl lithium is then reacted with phenyltrichlorosilane in an inert atmosphere to form this compound.

The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyltris(9-fluorenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The phenyl and fluorenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

Phenyltris(9-fluorenyl)silane has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which phenyltris(9-fluorenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions often include the formation and breaking of silicon-carbon and silicon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltris(trimethylsilyl)silane
  • Phenyltris(4-fluorobenzyl)silane
  • 2-phenylheptamethyltrisilane
  • 2,2-diphenylhexamethyltrisilane

Uniqueness

Phenyltris(9-fluorenyl)silane is unique due to the presence of the 9-fluorenyl groups, which impart distinct electronic and steric properties. These properties differentiate it from other similar compounds, making it particularly useful in specific applications where these characteristics are advantageous.

Properties

Molecular Formula

C45H32Si

Molecular Weight

600.8 g/mol

IUPAC Name

tris(9H-fluoren-9-yl)-phenylsilane

InChI

InChI=1S/C45H32Si/c1-2-16-30(17-3-1)46(43-37-24-10-4-18-31(37)32-19-5-11-25-38(32)43,44-39-26-12-6-20-33(39)34-21-7-13-27-40(34)44)45-41-28-14-8-22-35(41)36-23-9-15-29-42(36)45/h1-29,43-45H

InChI Key

SKCTVXLYAAXNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8C9=CC=CC=C9C1=CC=CC=C81

Origin of Product

United States

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